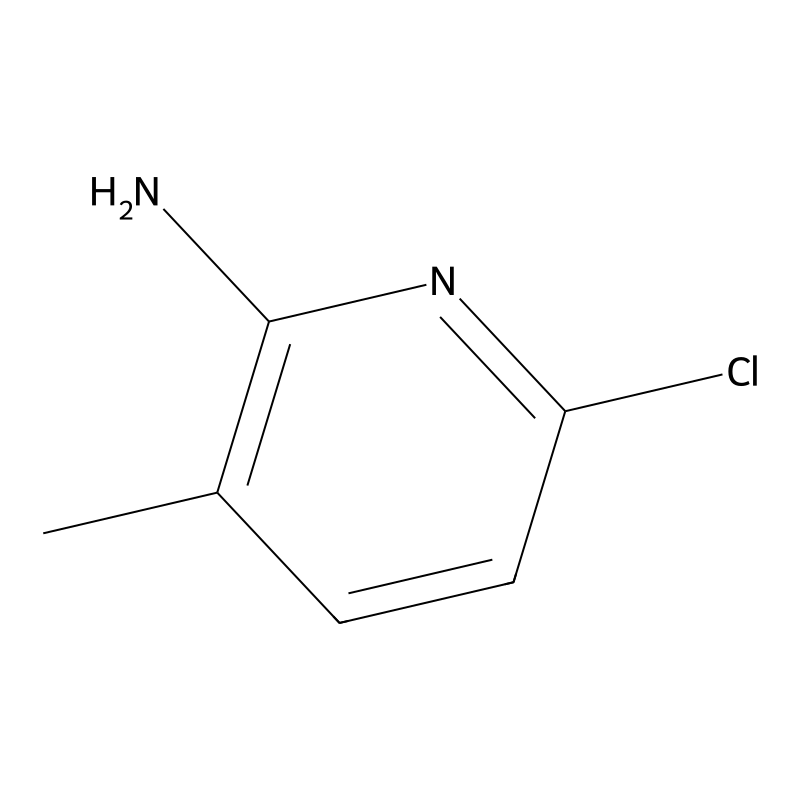

6-Chloro-3-methylpyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Chloro-3-methylpyridin-2-amine is a heterocyclic aromatic compound characterized by its six-membered pyridine ring, which includes one nitrogen atom. The compound has the molecular formula C₆H₇ClN₂ and a molecular weight of approximately 142.59 g/mol. It features a chlorine atom at the 6-position, a methyl group at the 3-position, and an amino group at the 2-position of the pyridine ring. This unique substitution pattern influences its chemical properties and biological activity, making it an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

There is no current information available on the specific mechanism of action of 6-Cl-3-Me-2-AP.

As with most chemicals, it is advisable to handle 6-Cl-3-Me-2-AP with caution due to the absence of specific safety data. Here are some general safety considerations for handling chlorinated and amine-containing compounds:

- Chlorine: Chlorine can be irritating to the skin, eyes, and respiratory system.

- Amine: Amines can be flammable and corrosive.

The chemical behavior of 6-Chloro-3-methylpyridin-2-amine includes several notable reactions:

- Nucleophilic Substitution: The compound can undergo nucleophilic attack by azide ions on alkyl halides, leading to the formation of azide derivatives followed by reduction .

- Alkylation Reactions: It participates in SN2 reactions with alkyl halides, where the amino group acts as a nucleophile .

- Reduction Reactions: The compound can also be involved in the reduction of nitriles or amides, showcasing its versatility in synthetic applications .

These reactions highlight its potential utility in synthesizing more complex organic molecules.

The synthesis of 6-Chloro-3-methylpyridin-2-amine can be achieved through various methods:

- Suzuki-Miyaura Cross-Coupling Reaction: This method allows for methylation at the 5-position of pyridine derivatives .

- Reduction Techniques: The compound can be synthesized by reducing corresponding nitriles or amides using standard reduction agents .

- SN2 Reactions: Alkyl halides can react with amines to form this compound through nucleophilic substitution mechanisms .

These synthetic routes underline the compound's significance as a building block in organic chemistry.

6-Chloro-3-methylpyridin-2-amine serves various applications:

- Pharmaceuticals: It is utilized as an intermediate in synthesizing active pharmaceutical ingredients.

- Agrochemicals: Its derivatives are explored for use in agricultural chemicals.

- Dyes and Pigments: The compound's reactivity makes it suitable for creating various dyes and pigments .

Despite limited specific interaction studies available for 6-Chloro-3-methylpyridin-2-amine, compounds with similar structures have been examined for their interactions with biological systems. For instance, nitrogen-containing heterocycles often engage in hydrogen bonding and electrostatic interactions with proteins and enzymes. Understanding these interactions is crucial for predicting the pharmacokinetics and pharmacodynamics of related compounds.

Several compounds share structural similarities with 6-Chloro-3-methylpyridin-2-amine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Similarity Score |

|---|---|---|

| 6-Chloro-5-methylpyridin-2-amine | Methyl group at the 5-position | 0.94 |

| 6-Chloro-4-methylpyridin-3-amine | Methyl group at the 4-position | 0.94 |

| 6-Chloro-5-(trifluoromethyl)pyridin-3-amine | Trifluoromethyl group at the 5-position | 0.79 |

| 2-Chloro-3-methyl-5-nitropyridine | Nitro group at the 5-position | 0.79 |

| 2-Bromo-6-chloro-5-methylpyridin-3-amine | Bromo substitution at the 2-position | 0.79 |

These compounds illustrate variations in substitution patterns that affect their chemical behavior and potential applications. The unique arrangement of functional groups in 6-Chloro-3-methylpyridin-2-amine distinguishes it from its analogs, potentially influencing its reactivity and biological properties.